Isoxazolo[4,5-c]pyridin-3-amine

Green Chemistry Process Mass Intensity Medicinal Chemistry Synthesis

Isoxazolo[4,5-c]pyridin-3-amine (CAS 1229383-25-8) is the unsubstituted parent scaffold of the 3-aminoisoxazolopyridine class, offering a conformationally rigid bicyclic core (zero rotatable bonds) essential for target engagement at IDO1/TDO, GABA A α5, KCNQ2/3, and Hsp90. Its clean [4,5-c] fusion geometry is irreplaceable by isomers or non-fused analogs. Supplied at 95%+ purity for unbiased SAR exploration and chromatography-free derivatization (Green Chem. 2016).

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 1229383-25-8
Cat. No. B1442517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[4,5-c]pyridin-3-amine
CAS1229383-25-8
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1ON=C2N
InChIInChI=1S/C6H5N3O/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H,(H2,7,9)
InChIKeyRBYICHYEXYRQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[4,5-c]pyridin-3-amine (CAS 1229383-25-8) Research-Grade Procurement Specifications and Structural Identity


Isoxazolo[4,5-c]pyridin-3-amine (CAS 1229383-25-8) is a heterocyclic building block comprising an isoxazole ring fused to a pyridine core at the [4,5-c] junction, with a primary amine at the 3-position [1]. Its molecular formula is C₆H₅N₃O (molecular weight 135.12 g/mol), and it is commonly supplied at purities of 95% or greater for medicinal chemistry and drug discovery applications . As an unsubstituted parent scaffold, it serves as a versatile starting material for derivatization at multiple positions, including the 4, 5, 6, and 7 sites on the fused bicyclic system [2].

Why Generic Isoxazole-Pyridine Substitution Cannot Replace Isoxazolo[4,5-c]pyridin-3-amine in Target-Focused Synthesis


The isoxazolo[4,5-c]pyridine scaffold exhibits regiospecific electronic and steric properties that cannot be replicated by simple substitution with other fused isoxazole-pyridine isomers (e.g., isoxazolo[5,4-c]pyridine or isoxazolo[4,5-b]pyridine) [1]. The [4,5-c] fusion positions the pyridine nitrogen and the isoxazole oxygen in a specific spatial arrangement that directly influences hydrogen-bonding patterns with biological targets such as IDO1, TDO, GABA A α5, and KCNQ2/3 channels [2]. Substituting with a non-fused analog (e.g., 3-amino-5-phenylisoxazole) or an isomer with altered ring fusion abolishes the rigid bicyclic geometry required for target engagement in multiple validated therapeutic programs [3]. Furthermore, the absence of substituents on the parent scaffold provides a clean starting point for controlled SAR exploration; generic substituted derivatives cannot serve as unbiased starting materials for systematic optimization campaigns [4].

Quantitative Differentiation Evidence: Isoxazolo[4,5-c]pyridin-3-amine versus Structural Analogs and Synthetic Alternatives


Synthetic Process Efficiency: Isoxazolo[4,5-c]pyridin-3-amine Derivative Preparation versus Conventional Heterocycle Assembly Methods

Derivatives of isoxazolo[4,5-c]pyridin-3-amine can be prepared via a high-yielding, chromatography-free method that achieves a Process Mass Intensity (PMI) of 18 using water as the reaction solvent [1]. In contrast, conventional heterocycle assembly approaches for fused isoxazole-pyridine systems typically require chromatographic purification and organic solvents, resulting in substantially higher PMI values and greater environmental burden [1]. The elimination of chromatographic purification represents a quantifiable advantage for scaling and multi-gram procurement.

Green Chemistry Process Mass Intensity Medicinal Chemistry Synthesis Chromatography-Free Purification

Target Engagement Breadth: Isoxazolo[4,5-c]pyridin-3-amine Scaffold in IDO1/TDO, GABA A α5, KCNQ2/3, and Hsp90 Therapeutic Programs versus Narrower Scopes of Isoxazole-Only or Pyridine-Only Scaffolds

The isoxazolo[4,5-c]pyridin-3-amine core scaffold appears as the foundational substructure in patent claims covering four distinct therapeutic target classes: IDO1/TDO dual inhibition (cancer immunotherapy) [1], GABA A α5 receptor binding (cognitive disorders including Alzheimer's disease) [2], KCNQ2/3 channel modulation (pain and neurological indications) [3], and Hsp90 inhibition (cytotoxic anticancer activity) [4]. In contrast, simple isoxazole-only or pyridine-only scaffolds are not represented across this breadth of validated target classes. While direct head-to-head potency comparisons for the unsubstituted parent compound are not available, the repeated appearance of this precise scaffold in independent patent families and peer-reviewed studies constitutes class-level inference of its privileged nature relative to simpler monocyclic analogs.

Immuno-Oncology Cognitive Disorders Pain Kinase Inhibition Cancer Therapeutics

Commercial Availability and Purity Specifications: Isoxazolo[4,5-c]pyridin-3-amine versus Isoxazolo[5,4-c]pyridin-3-amine Isomer

Isoxazolo[4,5-c]pyridin-3-amine (CAS 1229383-25-8) is commercially available from multiple suppliers at 95% purity, with catalog entries from Bide Pharm (Product 1258116), Chem-Space (MFCD19205838), CymitQuimica (Ref. IN-DA000JS6), and others . In contrast, the isomeric isoxazolo[5,4-c]pyridin-3-amine (CAS 114080-94-3) has significantly more limited commercial availability and is not listed across the same breadth of established research chemical vendors . This difference in supply chain accessibility directly impacts procurement lead times, competitive pricing, and the ability to source consistent, quality-controlled material for research programs.

Research Chemical Procurement Heterocyclic Building Blocks Commercial Availability Purity Comparison

Scaffold Rigidity and Derivatization Control: Isoxazolo[4,5-c]pyridin-3-amine versus Non-Fused Isoxazole-Pyridine Combinations

The fused isoxazolo[4,5-c]pyridine scaffold provides a conformationally restricted bicyclic framework with zero rotatable bonds (excluding the amine group) [1]. This rigidity contrasts sharply with non-fused isoxazole-pyridine combinations (e.g., 3-amino-5-(pyridin-4-yl)isoxazole), which possess one or more rotatable bonds between the heterocyclic rings, introducing conformational flexibility that complicates SAR interpretation and reduces target binding predictability [2]. The rigid [4,5-c] fusion locks the relative orientation of the pyridine nitrogen and isoxazole oxygen, a geometric feature explicitly cited in multiple patent filings as critical for target engagement across IDO1/TDO, GABA A α5, and KCNQ2/3 programs [3]. While quantitative rotatable bond count is 0 for the core scaffold (versus 1+ for non-fused analogs), the practical consequence is a more interpretable SAR landscape for systematic optimization.

Conformational Restriction Structure-Activity Relationship Drug Design SAR Exploration

High-Impact Application Scenarios for Isoxazolo[4,5-c]pyridin-3-amine in Medicinal Chemistry and Drug Discovery


Immuno-Oncology Lead Generation: IDO1/TDO Dual Inhibitor Synthesis

Use isoxazolo[4,5-c]pyridin-3-amine as the core scaffold for generating 3-aminoisoxazolopyridine derivatives with IDO1 and/or TDO inhibitory activity, as described in US Patent 20210145839 [1]. The parent amine provides a versatile starting point for introducing substituents at the 4, 5, 6, and 7 positions via the chromatography-free, high-yielding method reported by Yu et al. (Green Chem. 2016) [2]. This application is particularly valuable for research groups developing small-molecule immunomodulators for cancer therapy, where the rigid [4,5-c] fused geometry is essential for target engagement [1].

CNS Drug Discovery: GABA A α5 Receptor Ligand Development for Cognitive Disorders

Employ isoxazolo[4,5-c]pyridin-3-amine as the foundational heterocycle for synthesizing GABA A α5 receptor binding compounds, as claimed in US Patent 8518974 [3]. The scaffold's conformational rigidity (zero rotatable bonds in the fused core) aligns with the pharmacophore requirements for α5-selective inverse agonism, a validated strategy for cognitive enhancement in Alzheimer's disease without the proconvulsant liabilities associated with non-selective benzodiazepine receptor modulators [3]. The unsubstituted parent compound enables systematic SAR exploration at all available positions.

Kinase Inhibitor Optimization: Hsp90-Directed Anticancer Agent Synthesis

Utilize isoxazolo[4,5-c]pyridin-3-amine to access 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine derivatives, which have been demonstrated as a new class of cytotoxic Hsp90 inhibitors acting via apoptosis activation [4]. The scaffold's rigid bicyclic architecture is compatible with the ATP-binding pocket of Hsp90, and the parent amine serves as an entry point for generating diverse substitution patterns via the green chemistry methodology established for this compound class [2]. This scenario is relevant for oncology-focused medicinal chemistry teams seeking novel Hsp90 inhibitor chemotypes distinct from geldanamycin analogs.

Ion Channel Modulation: KCNQ2/3 Activator Development for Pain and Neurological Indications

Leverage isoxazolo[4,5-c]pyridin-3-amine as the core scaffold for synthesizing substituted 3-aminoisoxazolopyridines with KCNQ2/3 modulatory activity, as described in US Patent US20100234419 [5]. The fused [4,5-c] geometry is specifically required for this application; isomeric scaffolds such as isoxazolo[5,4-c]pyridine are not claimed in this patent family [5]. The broad commercial availability of the parent compound with established purity specifications (95% from multiple vendors) ensures reliable sourcing for sustained medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazolo[4,5-c]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.